molecular formula C20H27NO5S B13779775 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- CAS No. 68189-33-3

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-

Cat. No.: B13779775
CAS No.: 68189-33-3
M. Wt: 393.5 g/mol
InChI Key: XMKRRRYSJWEMTR-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a sulfonic acid group, a hydroxy group, and an amide linkage with a decyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenesulfonic acids, amides, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in ionic interactions, while the hydroxy and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is unique due to its specific structural features, including the long decyl chain and the combination of sulfonic acid, hydroxy, and amide groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

68189-33-3

Molecular Formula

C20H27NO5S

Molecular Weight

393.5 g/mol

IUPAC Name

7-(decanoylamino)-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C20H27NO5S/c1-2-3-4-5-6-7-8-9-20(23)21-16-10-11-18-15(12-16)13-17(14-19(18)22)27(24,25)26/h10-14,22H,2-9H2,1H3,(H,21,23)(H,24,25,26)

InChI Key

XMKRRRYSJWEMTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

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